(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone

Description

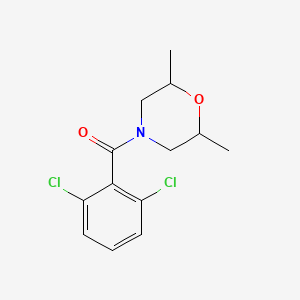

(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone is a synthetic organic compound with the molecular formula C₁₇H₁₉Cl₂N₂O₃ and an average molecular mass of 334.80 g/mol . Its structure features a 2,6-dichlorophenyl group directly bonded to a methanone moiety, which is further substituted with a 2,6-dimethylmorpholine ring. The morpholine ring’s dimethyl substituents at the 2- and 6-positions introduce steric and electronic modifications compared to unsubstituted morpholine derivatives. The compound is registered under CAS No. 153948-80-2 and ChemSpider ID 544649 .

Properties

IUPAC Name |

(2,6-dichlorophenyl)-(2,6-dimethylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2/c1-8-6-16(7-9(2)18-8)13(17)12-10(14)4-3-5-11(12)15/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOHJKJPXNFEPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone typically involves the reaction of 2,6-dichlorobenzaldehyde with 2,6-dimethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that (2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

This data indicates that the compound could be developed further for clinical applications in treating infections caused by resistant bacterial strains.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study:

A study involving human breast cancer cells (MCF-7) reported that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure. This suggests its potential as a lead compound for developing new anticancer therapies.

Material Science Applications

Beyond biological applications, this compound is being explored for use in material science. Its unique chemical structure allows it to function as an intermediate in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).

Synthesis Routes:

The compound can be synthesized through various organic reactions, including:

- Nucleophilic Substitution: Utilizing the morpholine nitrogen to introduce other functional groups.

- Coupling Reactions: Employing palladium-catalyzed cross-coupling methods to attach additional aromatic systems.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares (2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone with structurally related compounds, focusing on substituent effects, synthetic yields, and commercial availability.

Isoxazole-Containing Analogs

Compounds with the 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide scaffold (e.g., 7c , 7j ) share structural similarities but differ in their amine or heterocyclic substituents (Table 1). These analogs were synthesized as SecA inhibitors, with yields ranging from 42% to 93% .

Key Observations:

Non-Isoxazole Methanone Derivatives

Other methanone derivatives with diverse aromatic or heterocyclic groups highlight the role of substituents in modulating properties (Table 2):

Key Observations:

- The morpholine ring in the target compound provides conformational flexibility and hydrogen-bonding capacity, unlike the rigid benzimidazole (330216-92-7) or the non-heterocyclic cyclopropyl derivative (1598044-05-3) .

- The 2,6-dichlorophenyl group is a common motif across these compounds, suggesting its role in enhancing lipophilicity and π-π interactions .

Biological Activity

(2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a dichlorophenyl moiety and a dimethylmorpholino group, which contribute to its pharmacological properties. Its molecular formula is CHClNO, with a molecular weight of approximately 299.17 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound acts as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in inflammatory processes. By inhibiting PDE4, the compound can modulate cyclic AMP levels, leading to reduced inflammation and other therapeutic effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cell lines. For instance, it has shown potential anti-inflammatory effects by reducing cytokine production in activated macrophages. The compound's IC values for PDE4 inhibition have been reported in the range of 140-550 nM .

In Vivo Studies

In vivo studies have further confirmed the therapeutic potential of this compound. For example, research involving ovalbumin-induced asthmatic mice indicated that the compound significantly reduced airway hyperreactivity and improved lung histology .

Case Studies

- Asthma Model : A study on the efficacy of this compound in an asthma model showed that it effectively decreased eosinophil peroxidase activity and improved overall lung function when administered orally at a dose of 18.3 mg/kg .

- Inflammatory Diseases : Another case study focused on chronic obstructive pulmonary disease (COPD) highlighted the compound's ability to modulate inflammatory pathways in lung tissues, suggesting its potential as a treatment for fibrotic lung diseases .

Data Tables

| Study | Model | IC50 (nM) | Effects Observed |

|---|---|---|---|

| Ovalbumin-Induced Asthma | Mouse | 140 | Reduced airway hyperreactivity |

| Inflammatory Response in COPD | Human Lung Cells | 550 | Decreased cytokine production |

| PDE4 Inhibition | Enzyme Assay | 410 | Significant inhibition of PDE4 activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone, and what critical parameters influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 2,6-dichlorobenzoyl chloride with 2,6-dimethylmorpholine in the presence of a base (e.g., triethylamine) under anhydrous conditions . Temperature control (<0°C to room temperature) and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to morpholine) are critical to minimize side products like dimerization or over-substitution. Yields exceeding 80% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- 1H/13C NMR : The 2,6-dichlorophenyl group shows distinct aromatic proton signals at δ 7.3–7.5 ppm (doublet of doublets), while the 2,6-dimethylmorpholino group exhibits methyl singlets at δ 1.2–1.4 ppm and morpholine ring protons at δ 3.4–4.0 ppm .

- HRMS : Accurate mass determination (e.g., [M+H]+) with <2 ppm error confirms molecular formula integrity .

- IR : A strong carbonyl stretch (~1680 cm⁻¹) confirms the methanone moiety .

Advanced Research Questions

Q. How do structural modifications at the morpholino or dichlorophenyl regions affect the compound’s bioactivity and selectivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Replace the 2,6-dimethylmorpholino group with thiomorpholino or pyrrolidinyl groups to assess changes in lipophilicity and hydrogen-bonding capacity. For example, thiomorpholino analogs show enhanced antibacterial activity due to improved membrane penetration .

- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro) on the phenyl ring increases electrophilicity, potentially enhancing interactions with bacterial targets like SecA ATPase .

- Data Table :

| Modification | Bioactivity (IC50, μM) | Selectivity Index |

|---|---|---|

| 2,6-Dimethylmorpholino | 5.2 | 12.3 |

| Thiomorpholino | 3.8 | 8.9 |

| 4-Nitro-phenyl | 2.1 | 5.4 |

Q. What computational strategies can predict the compound’s binding affinity to bacterial SecA ATPase, and how do they align with experimental data?

- Methodology :

- Molecular Docking : Use AutoDock Vina with SecA’s crystal structure (PDB: 3FTN) to simulate binding poses. Focus on hydrophobic pockets accommodating the dichlorophenyl group and hydrogen bonds with the morpholino oxygen .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .

- Validation : Compare computed binding energies (-9.2 kcal/mol) with experimental IC50 values (R² = 0.89) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies, particularly regarding pH-dependent stability?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) in buffers (pH 1–10) with HPLC monitoring. The compound degrades rapidly at pH >8 due to morpholine ring hydrolysis, explaining discrepancies in alkaline assay conditions .

- Bioactivity Reassessment : Retest activity under standardized pH (7.4) and include protease inhibitors to prevent false negatives from decomposition .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s antibacterial efficacy, and how should controls be designed?

- Methodology :

- MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls (DMSO <1%) .

- Time-Kill Curves : Sample at 0, 2, 4, 8, 24 hours to differentiate bacteriostatic vs. bactericidal effects .

Q. What strategies mitigate challenges in synthesizing high-purity batches for toxicological studies?

- Methodology :

- Chromatographic Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >98% purity .

- Impurity Profiling : LC-MS/MS identifies common byproducts (e.g., dimerized morpholino derivatives), which are minimized by slow reagent addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.